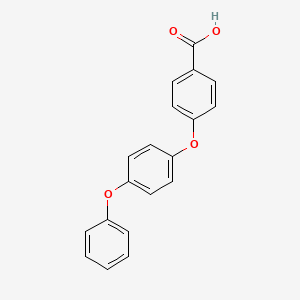

4-(4-phenoxyphenoxy)benzoic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88049-73-4 |

|---|---|

Molekularformel |

C19H14O4 |

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

4-(4-phenoxyphenoxy)benzoic acid |

InChI |

InChI=1S/C19H14O4/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H,(H,20,21) |

InChI-Schlüssel |

WBPQEFPQYPXLSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 4 4 Phenoxyphenoxy Benzoic Acid and Its Advanced Precursors

Established and Evolving Synthetic Routes to 4-(4-phenoxyphenoxy)benzoic Acid

Traditional and developing synthetic strategies for this compound are largely centered on two core chemical transformations: the formation of the ether linkages and the conversion of an alkyl group to a carboxylic acid. google.com

Nucleophilic Aromatic Substitution and Etherification Approaches for Phenoxyphenyl Ethers

The construction of the diaryl ether framework of this compound and its precursors is commonly achieved through nucleophilic aromatic substitution (SNA r) reactions. google.comresearchgate.net This typically involves the reaction of a phenolate (B1203915) with an activated aryl halide.

A common route to the precursor, 1-(4-methylphenoxy)-4-phenoxybenzene, involves a nucleophilic condensation process. This can be a one-pot process or, more preferably, a two-step sequence starting from readily available materials like phenol (B47542), para-cresol, and a para-dihalobenzene. google.comepo.org The ether linkage is formed by reacting an alkali phenolate with a halobenzene derivative, often catalyzed by a cuprous halide. google.com For instance, para-dichlorobenzene can be reacted with an alkali phenolate using a cuprous halide catalyst. google.com The choice of halogen on the dihalobenzene can be fluorine, chlorine, bromine, or iodine, with chlorine and bromine being preferred for their balance of reactivity and cost. google.com

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. scranton.edu The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu

An alternative approach involves the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) to produce 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net This highlights the use of a fluorine atom as a leaving group in nucleophilic aromatic substitution.

Oxidative Pathways for Carboxylic Acid Formation from Alkyl Precursors

Once the diaryl ether precursor containing a methyl group, such as 1-(4-methylphenoxy)-4-phenoxybenzene, is synthesized, the next critical step is the oxidation of the methyl group to a carboxylic acid to yield this compound. google.com

A well-established method for this transformation is the air or oxygen oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. google.comepo.org This oxidation is typically carried out in a propionic or acetic acid medium and is catalyzed by a transition metal and bromide catalyst system. google.com A common catalyst system is a cobalt salt, sometimes in combination with a manganese salt, along with a bromide source. google.com The reaction is conducted under pressure to increase the partial pressure of oxygen, which in turn increases the rate of oxidation. google.com The temperature for this oxidation can range from 100 to 250°C, with a preferred range of 120-150°C for practical purposes. google.com Faster oxidation rates, coupled with efficient heat removal, can lead to improved yields and higher purity of the final product. google.com

Historically, other oxidation methods have been employed, such as the use of potassium hypochlorite (B82951) to oxidize 4-phenoxyacetophenone. patsnap.com Another method involves the use of hydrogen peroxide to activate a cobalt acetate (B1210297) catalyst for the oxidation of dialkyl aromatic compounds at moderate temperatures and atmospheric pressure. google.com

| Precursor | Oxidizing Agent | Catalyst System | Solvent | Temperature | Yield | Purity | Reference |

| 1-(4-methylphenoxy)-4-phenoxybenzene | Air/Oxygen | Cobalt salt, Bromide | Acetic Acid | 120-150°C | 73-76% | 99.5-99.7% | google.com |

| 4-phenoxyacetophenone | Sodium hypochlorite | Polyethylene glycol (PEG)-400 | - | - | - | - | chemicalbook.com |

| 3-(2-chloro-4-trifluoromethylphenoxy)toluene | Oxygen | Cobalt acetate, Hydrogen peroxide, Hydrogen bromide | Acetic Acid | 90°C | 96.1% | 85.1% | google.com |

Strategies for Aryl Coupling in Related Systems (e.g., Ullmann Coupling, Suzuki-Miyaura)

While direct synthesis of this compound primarily relies on the methods described above, related aryl coupling reactions are crucial for synthesizing the necessary diaryl ether precursors and offer alternative synthetic strategies.

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org It involves the copper-promoted reaction of an aryl halide with a phenol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. nih.gov These include the use of soluble copper catalysts supported by ligands like diamines and acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org For example, a copper(I) iodide/N,N-dimethylglycine system can catalyze the coupling of aryl iodides or bromides with phenols at 90°C. organic-chemistry.org

The Suzuki-Miyaura coupling is another powerful tool for forming carbon-carbon bonds, which can be adapted for the synthesis of biaryl precursors that can then be converted to diaryl ethers. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl or vinyl boronic acid and an aryl or vinyl halide or triflate. mdpi.com Its mild reaction conditions, tolerance of various functional groups, and the use of stable and non-toxic boronic acids make it an attractive method. mdpi.com While primarily used for C-C bond formation, modifications of this reaction can be used to synthesize precursors for diaryl ethers. For instance, the Suzuki-Miyaura coupling of halophenols with phenol boronic acids has been investigated for the synthesis of biphenols, which are precursors to some diaryl ethers. nih.gov

Novel and Green Chemistry Syntheses of this compound

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical industry. This has led to the exploration of novel catalytic systems and the use of greener reagents and solvents for the production of this compound.

Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The development of advanced catalytic systems is at the forefront of improving the synthesis of diaryl ethers like the precursors to this compound. The focus is on increasing reaction efficiency, selectivity, and catalyst recyclability.

For Ullmann-type C-O cross-coupling reactions, nano-sized metal catalysts have gained attention due to their high surface-to-volume ratio and reactive morphology, which can facilitate rapid bond formation under milder, often ligand-free conditions. rsc.org For example, magnetically separable nanocatalysts, such as Fe3O4@SiO2@PPh2@Pd(0), have been developed for the C-O coupling of phenols and aryl halides in water, allowing for easy catalyst recovery and reuse. nih.gov

Palladium-catalyzed decarbonylative etherification of aromatic esters has also emerged as a novel method for diaryl ether synthesis. acs.org This reaction uses a palladium or nickel catalyst with a specific diphosphine ligand to form diaryl ethers from aromatic esters and can be performed on a gram scale with excellent yields. acs.org

| Catalyst System | Reaction Type | Advantages | Reference |

| Fe3O4@SiO2@PPh2@Pd(0) | C-O Coupling | Magnetically separable, reusable, performed in water | nih.gov |

| Palladium or Nickel with diphosphine ligand | Decarbonylative Etherification | High yield, gram-scale synthesis | acs.org |

| Copper(I) iodide/N,N-dimethylglycine | Ullmann-type Coupling | Milder conditions (90°C) | organic-chemistry.org |

| Pd/C | Suzuki-Miyaura Coupling | Heterogeneous catalyst, use of water as a solvent | nih.gov |

Sustainable Reagents and Solvent Systems in this compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com This is being applied to the synthesis of this compound through the adoption of sustainable reagents and solvents.

Sustainable Solvents: Traditional organic solvents are often volatile, toxic, and derived from non-renewable resources. researchgate.net Green chemistry promotes the use of alternative reaction media. rsc.org Water is a highly desirable green solvent, and its use in catalytic systems like aqueous biphasic catalysis is an industrially attractive option. rsc.org Other sustainable solvents being explored include:

Bio-based solvents: Derived from renewable biomass, these include bio-alcohols (bioethanol, biobutanol), bio-ethers, and limonene. numberanalytics.com They generally have lower toxicity and are biodegradable. numberanalytics.com

Supercritical fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties that can be easily removed from the reaction mixture. researchgate.netrsc.org

Ionic liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, making them less of an air pollutant. alfa-chemistry.comnumberanalytics.com

Polyethylene glycol (PEG): A non-toxic and biodegradable polymer that can serve as a reaction medium for various organic transformations. researchgate.netacs.org

Sustainable Reagents: The use of greener reagents focuses on maximizing atom economy and minimizing waste. alfa-chemistry.com This includes:

Biocatalysts: Enzymes can carry out reactions under mild conditions with high selectivity, reducing the need for harsh reagents and by-product formation. alfa-chemistry.com

Solvent-free reactions: When possible, avoiding solvents altogether is the most sustainable approach. rsc.org Microwave-assisted solvent-free organic syntheses using supported reagents are a prime example of this strategy. acs.org

The application of these green chemistry principles to the synthesis of this compound and its precursors can significantly reduce the environmental impact of its production.

Microwave-Assisted and Flow Chemistry Applications for Scalability

Conventional methods for organic synthesis often require prolonged reaction times and substantial energy input. ajrconline.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, offering advantages such as rapid and uniform heating, which can lead to shorter reaction times, improved yields, and cleaner reaction profiles. ajrconline.orgijprdjournal.comrasayanjournal.co.in

Microwave irradiation can significantly reduce the time required for the synthesis of benzoic acid and its derivatives. ijprdjournal.com For instance, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour of reflux, can be completed in just 7 minutes under microwave conditions, achieving a 99% yield. rasayanjournal.co.in Similarly, the synthesis of propyl benzoate (B1203000) from benzoic acid and n-propanol is accomplished in 6 minutes with microwave heating. rasayanjournal.co.in While specific studies on the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the principles of MAOS are broadly applicable to the various reaction types involved in its multi-step synthesis, such as etherification and oxidation. The use of microwave energy in the synthesis of related phenoxyquinolines has been shown to provide excellent yields in short reaction times. nih.gov

Flow chemistry represents another advanced approach for the scalable production of chemical compounds. This technique involves performing chemical reactions in a continuously flowing stream within a reactor. Compared to traditional batch processing, flow chemistry offers superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents, and the potential for straightforward automation and scale-up. nih.gov The synthesis of various active pharmaceutical ingredients has been successfully demonstrated using multi-step continuous flow processes. nih.gov Although a specific flow synthesis protocol for this compound is not detailed, the principles are applicable to its synthesis, which often involves nucleophilic substitution and oxidation reactions that can be adapted to flow reactors. google.comnih.gov

Here is an interactive data table summarizing the advantages of these modern synthetic techniques:

| Feature | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |

| Reaction Time | Significantly reduced (minutes vs. hours) ijprdjournal.comrasayanjournal.co.in | Can be significantly shorter than batch processes nih.gov |

| Energy Efficiency | Generally more energy-efficient due to shorter reaction times ijprdjournal.com | Can offer better energy control and efficiency |

| Yield | Often results in improved product yields ijprdjournal.com | Can lead to higher yields due to better process control nih.gov |

| Process Control | Precise temperature control and uniform heating ijprdjournal.com | Superior control over temperature, pressure, and stoichiometry nih.gov |

| Scalability | Can be scaled up, with potential for industrial applications ijprdjournal.com | Highly scalable and suitable for continuous manufacturing nih.gov |

| Safety | Can enhance safety by containing reactions in a closed system | Enhanced safety, especially with hazardous reagents nih.gov |

Synthesis of Complex Precursors and Key Intermediates for this compound

A common strategy for constructing the diaryl ether backbone of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a phenoxide and a halogenated aromatic compound. google.comnih.gov The choice of halogen and reaction conditions is critical for achieving high yields.

One approach starts with the reaction of a para-dihalobenzene (e.g., p-dichlorobenzene) with an alkali phenolate, catalyzed by a cuprous halide. google.com The reactivity of the halogen is a key consideration, with chloro and bromo derivatives often preferred for economic and reactivity reasons. google.com Another route involves the SNAr reaction of 4-fluoronitrobenzene with hydroquinone (B1673460) to form a diphenyl ether intermediate. nih.gov

A patented process describes the synthesis of the intermediate 1-(4-methylphenoxy)-4-phenoxybenzene, which is then oxidized to the final product. google.com This synthesis can be a one-pot process or a two-step procedure starting from phenol, para-cresol, and a para-dihalobenzene. google.com

The following table outlines a synthetic approach to a key intermediate:

| Reactants | Catalyst | Product | Significance |

| Para-dihalobenzene, Alkali phenolate | Cuprous halide google.com | Halogenated phenoxybenzene | Key intermediate for building the diaryl ether structure google.com |

| 4-Fluoronitrobenzene, Hydroquinone | - | 4-(4-Nitrophenoxy)phenol nih.gov | Precursor for further functionalization to the final product nih.gov |

| p-Dichlorobenzene, p-Cresol, Caustic soda lye | CuCl google.com | 1-(4-Methylphenoxy)-4-chlorobenzene | Intermediate for the synthesis of 1-(4-methylphenoxy)-4-phenoxybenzene google.com |

The synthesis of functionalized phenols and benzoic acids is fundamental to obtaining the final this compound. Various methods exist for introducing hydroxyl and carboxyl groups onto aromatic rings.

One method for preparing 4-phenoxyphenol (B1666991) involves the conversion of 4-phenoxybenzoic acid into 4-phenoxybenzoyl chloride, followed by reaction with m-chloroperoxybenzoic acid (m-CPBA) and subsequent rearrangement. orgsyn.org Another approach involves the oxidation of 4-phenoxyacetophenone using an oxidant like sodium hypochlorite. chemicalbook.com

The synthesis of functionalized benzoic acids can be achieved through various means. A common laboratory method is the oxidation of an alkyl group on the benzene (B151609) ring. For instance, 1-(4-methylphenoxy)-4-phenoxybenzene can be oxidized to this compound using air/oxygen in the presence of a transition metal and bromide catalyst system in a suitable solvent like acetic or propionic acid. google.com Other methods for synthesizing benzoic acid derivatives include the carboxylation of benzene derivatives and the hydrolysis of benzonitriles or benzamides. ijprdjournal.com

Recent research has also focused on developing novel catalysts and reaction conditions. For example, urea-benzoic acid functionalized magnetic nanoparticles have been developed as a heterogeneous catalyst for the synthesis of various organic compounds. nih.gov While not directly applied to this compound in the provided literature, such advanced catalytic systems could offer greener and more efficient synthetic routes.

Here is a table summarizing some synthetic routes to key functionalized precursors:

| Starting Material | Reagents | Product |

| 4-Phenoxybenzoic acid | Oxalyl chloride, m-CPBA orgsyn.org | 4-Phenoxyphenol |

| 4-Phenoxyacetophenone | Sodium hypochlorite chemicalbook.com | 4-Phenoxybenzoic acid |

| 1-(4-Methylphenoxy)-4-phenoxybenzene | Air/O₂, Co++/Br⁻ catalyst google.com | This compound |

| Diphenyl ether | Acetic anhydride, Aluminum trichloride (B1173362) patsnap.com | 4-Phenoxyacetophenone |

Applications in Advanced Materials Science and Polymer Chemistry of 4 4 Phenoxyphenoxy Benzoic Acid

4-(4-phenoxyphenoxy)benzoic Acid as a Monomer in High-Performance Polymer Synthesis

This compound serves as a critical building block for several classes of high-performance polymers. Its structure allows for the creation of materials that can withstand extreme conditions, making them suitable for demanding industries like aerospace and electronics.

This compound is a key monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a family of specialty thermoplastics renowned for their high-temperature resistance and excellent mechanical properties. google.com One of the most prominent members of this family is polyether ether ketone (PEEK). The electrophilic synthesis route, which can occur at lower temperatures (below 100°C) compared to traditional nucleophilic methods, utilizes this compound or its derivatives as the critical monomer. google.com This process involves the polymerization of the monomer to form the robust PEEK structure. google.com

The incorporation of phenoxy-substituted side groups, similar to the structure of this compound, into PAEKs can significantly enhance their properties. For instance, the introduction of a 1,1-bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane monomer in the synthesis of new PAEKs results in polymers with high glass transition temperatures (Tg) ranging from 174°C to 196°C and exceptional thermal stability, with 5% weight loss temperatures exceeding 500°C. researchgate.net These polymers are amorphous and demonstrate good solubility in common aprotic solvents, allowing them to be processed into strong, flexible films. researchgate.net

Table 1: Properties of PAEKs with (4-phenoxyphenyl)triphenylmethane Moieties researchgate.net

| Property | Value |

|---|---|

| Inherent Viscosity (dL g⁻¹) | 0.60 - 0.78 |

| Number-Average Molecular Weight (g mol⁻¹) | 29,500 - 34,200 |

| Glass Transition Temperature (Tg) (°C) | 174 - 196 |

| Temperature at 5% Weight Loss (°C) | > 500 |

| Char Yield at 700°C (Nitrogen) | > 60% |

| Tensile Strength (MPa) | 78 - 85 |

| Tensile Modulus (GPa) | 1.9 - 2.4 |

This interactive table summarizes the key performance characteristics of poly(aryl ether ketone)s synthesized with a monomer containing a phenoxyphenyl group, as detailed in the research. researchgate.net

The rigid, rod-like structure inherent in benzoic acid derivatives makes them excellent candidates for the synthesis of liquid crystalline polymers (LCPs). While direct synthesis of LCPs from this compound is a subject of ongoing research, the principles are well-established through the use of analogous structures. For example, LCPs are synthesized from molecules like 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. nih.govtubitak.gov.tr The synthesis process often involves an esterification reaction between a substituted benzoic acid and a phenol (B47542) derivative, catalyzed by agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.govtubitak.gov.tr

Furthermore, molecular recognition processes using intermolecular hydrogen bonding between different benzoic acid derivatives, such as 4-(octyloxy)benzoic acid and 4-alkylbenzoic acids, can be used to form new mesogenic (liquid crystalline) structures. researchgate.net These findings suggest a strong potential for this compound to be used in creating novel LCPs with unique properties, driven by the rigidity and polarizable nature of its aromatic structure.

The versatile chemical nature of this compound, with its carboxylic acid and ether linkages, allows for its theoretical incorporation into a range of other high-performance polymers.

Poly(ester-ether)s: The synthesis of these polymers would involve a polycondensation reaction between a diol and a dicarboxylic acid containing ether linkages. While direct examples using this compound are not prevalent in the provided search results, the fundamental chemistry is analogous to the synthesis of other polyesters.

Poly(amide-ether)s (PEAs): These polymers are synthesized through the direct polycondensation of a diacid with a diamine. researchgate.net Research on PEAs derived from ethereal diamines and dicarboxylic acids like 1,4-(4-carboxy phenoxy)butane has shown the creation of polymers with good thermal properties. researchgate.net The incorporation of ether and oxyphenyl units into the polyamide backbone generally increases chain flexibility, which can modify the polymer's properties. researchgate.net Aromatic polyamides are known for their excellent thermal and mechanical properties, although they can be difficult to process. nih.gov Introducing flexible ether segments, as would be the case with this compound, is a strategy to improve solubility and processability without significantly compromising performance. nih.govmdpi.com

Polyimides: The synthesis of polyimides typically involves the reaction of a dianhydride with a diamine. By converting this compound into a corresponding diamine or dianhydride derivative, it could be used as a monomer to produce polyimides with enhanced solubility and processability due to the flexible ether links in its structure.

Functional Polymers and Composites Incorporating this compound Moieties

The inclusion of the this compound moiety into polymer structures leads to materials with specialized functional properties, suitable for applications in optics, electronics, and high-performance engineering.

Polymers containing phenoxyphenyl substituents exhibit interesting optical and electro-optical properties. For example, poly(1-ethynyl-4-phenoxybenzene), a polyacetylene derivative with a 4-phenoxyphenyl substituent, has been synthesized and characterized. researchgate.net This polymer demonstrates a UV-visible absorption maximum at 352 nm and a photoluminescence peak at 453 nm, with a calculated band gap of 3.02 eV. researchgate.net These properties indicate its potential for use in electro-optical devices. researchgate.net

The optical properties of polymers are crucial for many applications. taylorfrancis.com The clarity or haziness of a polymer blend, for instance, depends on the miscibility of its components and the difference in their refractive indices. taylorfrancis.com The incorporation of bulky, polarizable groups like the phenoxyphenoxy moiety can influence the refractive index and other optical characteristics of the resulting polymer. Research into metal-organic frameworks using related molecules like 4,4'-oxybis(benzoic acid) has shown the potential to create materials with highly efficient light-emitting properties, suggesting that polymers derived from this compound could also be tailored for specific optical applications. rsc.org

Table 2: Electro-Optical Properties of Poly(1-ethynyl-4-phenoxybenzene) researchgate.net

| Property | Value |

|---|---|

| UV-visible Absorption Maximum (nm) | 352 |

| Photoluminescence Maximum Peak (nm) | 453 |

| Photon Energy (eV) | 2.74 |

This interactive table presents the key electro-optical data for a polymer containing a 4-phenoxyphenyl substituent. researchgate.net

As established, this compound is a valuable monomer for specialty thermoplastics like PEEK, which are used in applications demanding high-temperature stability and resistance to chemicals, wear, and abrasion. google.com The enhancement of thermal stability and mechanical properties is a key driver for using monomers of this type in high-performance polymers for the automotive and aerospace industries. chemimpex.com

The development of new poly(aryl ether ketone)s (PAEKs) from monomers containing phenoxyphenyl groups has led to materials with high strength and flexibility. researchgate.net These amorphous polymers can be solution-cast into transparent and tough films, showcasing their utility as high-performance engineering thermoplastics. researchgate.net Furthermore, the synthesis of thermoplastic polyamide elastomers (TPAEs) often involves the polycondensation of polyamide oligomers with polyether segments. mdpi.com The incorporation of ether linkages, such as those in this compound, could be a strategy to engineer novel elastomers with a tailored balance of flexibility, strength, and damping performance. mdpi.com

Applications in Membranes, Coatings, and Adhesives

Polymers derived from this compound, particularly PEEK, have found applications in specialized material science domains due to their inherent properties.

Membranes: Modified PEEK is a candidate for high-performance gas separation membrane applications. researchgate.net The inclusion of the benzoic acid moiety is significant, as studies on benzoic acid itself show it can penetrate membrane/water interfaces. nih.gov This penetration is more profound in its protonated (acidic) form, allowing it to traverse a membrane, a mechanism that underpins the antimicrobial activity of benzoic acid derivatives. nih.gov This suggests that polymers incorporating this structure could be designed for membranes with selective transport properties.

Coatings and Adhesives: The exceptional chemical, wear, and abrasion resistance of PEEK makes it an excellent material for protective coatings in demanding settings like chemical plants and for components in the aerospace and automotive sectors. google.comresearchgate.net The benzoic acid group, known for its antimicrobial capabilities in other applications, could potentially confer biofouling resistance to coatings. researchgate.netdrugbank.com PEEK's high-temperature stability and mechanical strength also make it a valuable component in specialty high-performance adhesives. researchgate.net

Elucidation of Structure-Property Relationships in Materials Derived from this compound

The macroscopic properties of advanced polymers synthesized from this compound are a direct consequence of their underlying molecular structure. The arrangement of aromatic rings, ether linkages, and the terminal carboxylic acid group dictates the thermal, mechanical, and chemical behavior of the resulting materials, such as PEEK.

Influence of Molecular Architecture and Conformation on Material Properties

The molecular architecture of this compound provides the building blocks for polymers with high rigidity and thermal stability. The rigid backbone, composed of phenoxy groups, contributes to a high glass transition temperature and mechanical strength. mdpi.com

The influence of polymer chain length (i.e., molecular weight) on the properties of PEEK is significant. lbl.gov Research shows that variations in molecular weight directly impact crystallization behavior. lbl.gov For instance, as the molecular weight of PEEK increases, its melting temperature and degree of crystallinity tend to decrease slightly, while the crystallization temperature sees a more dramatic reduction. lbl.gov This relationship is crucial for processing, as it affects the rate of crystallization and the final morphology of the material. lbl.gov

Furthermore, the carboxylic acid (-COOH) functional group present on the monomer is a key feature. It can serve as a site for chemical modification, allowing for the grafting of other molecules to tailor surface properties. mdpi.com For example, modifying PEEK surfaces with -COOH groups can create an environment that promotes favorable cellular responses, which is beneficial for biomedical applications like orthopedic implants. mdpi.com

Comprehensive Thermal, Mechanical, and Optoelectronic Characterization of Advanced Polymers

Polymers derived from this compound, such as PEEK, are characterized by their outstanding thermal and mechanical stability. mdpi.com

Thermal Properties: PEEK exhibits a high melting temperature of approximately 343 °C and a glass transition temperature around 143 °C. mdpi.com This allows it to be used in high-temperature environments, including high-pressure steam valves and nuclear plants. researchgate.net As noted previously, thermal characteristics are dependent on molecular weight; studies have shown that the activation energy for isothermal crystallization decreases as molecular weight increases, indicating that lower molecular weight grades crystallize more rapidly. lbl.gov

Mechanical Properties: The mechanical properties of PEEK are robust, contributing to its use in aerospace, medical, and other demanding fields. researchgate.net The relationship between molecular weight and mechanical performance is complex.

Modulus: In the glassy and rubbery phases, the storage moduli significantly decrease with increasing polymer molecular weight. lbl.gov

Tensile Properties: As molecular weight increases, the tensile strength at yield decreases, but the tensile strength at break increases. lbl.gov Concurrently, the tensile moduli show a slight decrease, while the tensile strain increases substantially. lbl.gov

The following table summarizes the effect of molecular weight on key properties of PEEK, based on published research findings. lbl.gov

| Property | Effect of Increasing Molecular Weight |

| Melting Temperature | Slight Decrease |

| Crystallinity | Slight Decrease |

| Crystallization Temperature | Dramatic Decrease |

| Storage Modulus (Glassy/Rubbery Phase) | Significant Decrease |

| Tensile Strength at Yield | Decrease |

| Tensile Strength at Break | Increase |

| Tensile Moduli | Slight Decrease |

| Tensile Strain | Great Increase |

Optoelectronic Properties: While the thermal and mechanical properties of polymers derived from this compound are extensively documented due to their relevance in structural applications, their specific optoelectronic characteristics are less commonly reported in foundational literature. This area represents a more specialized field of study.

Computational and Theoretical Investigations of 4 4 Phenoxyphenoxy Benzoic Acid and Its Derivatives

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of 4-(4-phenoxyphenoxy)benzoic acid. These studies provide a basis for predicting its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometry and electronic properties. ikprress.org

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For diaryl ether derivatives, the HOMO is typically distributed across the phenoxy rings, while the LUMO may be localized more towards the benzoic acid moiety, facilitating charge transfer interactions.

Global reactivity descriptors can be calculated from these orbital energies to quantify chemical behavior. researchgate.net For instance, in a DFT study on various plant-derived benzoic acid derivatives, these parameters were used to compare their antioxidant activity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors from DFT (Based on representative benzoic acid derivatives)

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This table illustrates typical descriptors derived from DFT calculations on benzoic acid derivatives as seen in related studies. ikprress.orgresearchgate.net

Charge distribution is analyzed using methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential around the carboxylic acid's oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the acidic hydrogen. ikprress.org

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of mechanisms, transition states, and activation energies. For this compound, reactions can involve the carboxylic acid group (e.g., esterification, amidation) or the ether linkages.

The ether linkages in diaryl ethers are known to be exceptionally stable and resistant to cleavage by strong acids like HBr or HI. libretexts.org Unlike alkyl ethers, the C(sp²)-O bond is strong, and the phenyl cation is highly unstable, making nucleophilic substitution at the aromatic carbon (an SNAr-type cleavage) unfavorable. libretexts.org Computational studies would confirm this high activation barrier.

Therefore, theoretical predictions of reactivity would likely focus on the carboxylic acid moiety. For a reaction such as esterification, DFT calculations can model the entire pathway:

Protonation of the carbonyl oxygen.

Nucleophilic attack by an alcohol on the carbonyl carbon.

Proton transfer steps.

Elimination of water to form the ester.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two ether linkages in this compound gives rise to multiple possible conformations, which can be studied computationally.

Studies on similar molecules, like diarylamines and substituted benzhydrylformamides, have successfully used a combination of dynamic NMR experiments and DFT calculations to quantify these rotational barriers (ΔG‡). bris.ac.ukmdpi.com For diaryl ethers, these barriers are influenced by the steric bulk of substituents ortho to the ether linkage. bris.ac.uk While the unsubstituted phenoxy groups in the title compound would allow for relatively free rotation, the barriers would not be negligible.

Table 2: Conceptual Energy Profile for Diaryl Ether Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | High | Eclipsed (Sterically hindered) |

| ~45 | Low | Skewed (Stable) |

| 90 | Intermediate | Perpendicular |

| ~135 | Low | Skewed (Stable) |

This conceptual table illustrates how the potential energy changes as a function of the dihedral angle of a C-O-C-C bond in a diaryl ether system.

While quantum methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in a liquid or solid state. benthamdirect.comsemanticscholar.org An MD simulation models the atoms as classical particles and solves Newton's equations of motion over time, allowing for the observation of dynamic processes.

For this compound in a condensed phase, MD simulations can provide critical insights into:

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen-bonded dimers with other molecules, a common motif for benzoic acids that significantly influences crystal packing and solubility.

π-π Stacking: The multiple aromatic rings can interact through π-π stacking, leading to aggregation. MD can characterize the geometry and stability of these stacked arrangements.

A study on the related poly(phenylene oxide) polymer using MD simulations revealed cooperative rotations of neighboring phenylene rings, showing that packing effects are important for the motion of larger molecular segments. acs.org Similar effects would govern the dynamics and aggregation of this compound.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

For this compound, key spectroscopic techniques can be simulated:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective at predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Theoretical shieldings are calculated and then compared to a reference compound (like tetramethylsilane, TMS) to yield chemical shifts. Studies on aminobenzoic and nitrobenzoic acids have shown a strong linear correlation between GIAO-calculated and experimental chemical shifts. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often systematically scaled to correct for approximations in the method and anharmonicity, resulting in a predicted IR and Raman spectrum that can be compared directly with experimental results. ikprress.org

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. acs.org

Table 3: Example of Calculated vs. Experimental ¹³C NMR Shifts for a Benzoic Acid Derivative

| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | 167.1 | 167.8 |

| C2 (C-COOH) | 129.5 | 130.2 |

| C3 | 130.4 | 130.3 |

| C4 | 128.6 | 128.5 |

| C5 | 133.9 | 133.8 |

This table provides an illustrative correlation between theoretical (calculated) and experimental ¹³C NMR chemical shifts for benzoic acid, demonstrating the predictive power of computational methods. rsc.org

Ab Initio and DFT-Based Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra

While specific ab initio and Density Functional Theory (DFT) studies exclusively on the IR and NMR spectra of this compound are not widely available in the public domain, the principles of these computational methods can be understood from studies on analogous compounds like 4-phenoxybenzoic acid and other substituted benzoic acids.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G**). These calculations predict the vibrational frequencies of the molecule. For a molecule like this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the high-frequency region.

C=O stretching of the carbonyl group in the carboxylic acid, a strong and sharp peak.

C-O-C stretching of the ether linkages, which would exhibit characteristic asymmetric and symmetric stretching vibrations.

Aromatic C-H stretching from the three phenyl rings.

Aromatic C=C stretching within the phenyl rings.

By comparing the computed spectra of analogs like 4-phenoxybenzoic acid with experimental data from sources like the NIST WebBook, researchers can validate their computational models. nist.gov For this compound, the additional phenoxy group would be expected to introduce further complexity in the C-O-C and aromatic C-H and C=C regions of the spectrum compared to 4-phenoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods are also employed to predict ¹H and ¹³C NMR chemical shifts. These calculations often involve geometry optimization followed by the application of the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the three different phenyl rings and the acidic proton of the carboxyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the ether oxygen atoms. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift. Data for related compounds like 4-phenoxybenzoic acid can provide a baseline for interpreting the expected shifts. chemicalbook.com

Table 1: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopic Data Type | Predicted Key Features | Reference Compounds for Analogy |

| IR Vibrational Frequencies | O-H stretch (broad), C=O stretch (strong), C-O-C stretches, Aromatic C-H and C=C stretches. | 4-phenoxybenzoic acid nist.gov |

| ¹H NMR Chemical Shifts | Distinct aromatic proton signals for three phenyl rings, Carboxylic acid proton signal. | 4-phenoxybenzoic acid chemicalbook.com, 4-(phenylazo)benzoic acid chemicalbook.com |

| ¹³C NMR Chemical Shifts | Downfield carbonyl carbon signal, Signals for aromatic carbons influenced by ether and carboxyl groups. | 4-phenoxybenzoic acid chemicalbook.com |

This table is generated based on computational studies of analogous compounds and general principles of spectroscopy.

UV-Vis Absorption and Fluorescence Properties Modeling

The electronic properties of this compound, including its absorption and emission of light, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum is determined by the promotion of electrons from occupied to unoccupied molecular orbitals upon absorption of light. For this compound, the presence of multiple phenoxy groups and the benzoic acid moiety creates an extended π-conjugated system. TD-DFT calculations would likely predict electronic transitions in the UV region. Studies on related benzoic acid derivatives, such as 4-N,N-dimethylamino benzoic acid, have shown absorption maxima in the range of 295-315 nm. nih.gov The electronic transitions in this compound are expected to be of the π → π* and n → π* type, originating from the aromatic rings and the carbonyl group.

Fluorescence Properties: Upon absorption of light, the molecule is excited to a higher electronic state. It can then relax to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). In molecules with potential for intramolecular charge transfer (ICT), the fluorescence properties can be highly sensitive to the solvent polarity. For instance, in polar solvents, derivatives of 4-N,N-dimethylamino benzoic acid exhibit a red-shifted fluorescence band, indicating the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov Similar behavior could be anticipated for this compound, where the electron-donating phenoxy groups and the electron-withdrawing carboxylic acid could facilitate ICT.

Computational modeling can predict the energies of the ground and excited states, the oscillator strengths of electronic transitions (related to absorption intensity), and the nature of the molecular orbitals involved (e.g., HOMO and LUMO). This information is invaluable for understanding the photophysical behavior of the molecule. Quantum chemical calculations on similar structures like 4-Pentylphenyl 4-n-benzoate derivatives have been used to determine frontier molecular orbitals and electrostatic potential surfaces. nih.gov

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

| UV-Vis Absorption Maximum (λ_max) | Expected in the UV region, influenced by the extended π-system. | Analogy with other benzoic acid derivatives. nih.gov |

| Fluorescence Emission Maximum (λ_em) | Expected to be red-shifted from the absorption maximum (Stokes shift). | General principles and studies on similar molecules. nih.gov |

| Solvent Effects | Potential for solvatochromism due to possible intramolecular charge transfer. | Studies on 4-N,N-dimethylamino benzoic acid derivatives. nih.gov |

This table is generated based on theoretical predictions and data from analogous compounds.

Molecular Modeling for Rational Materials Design Incorporating this compound Units

Molecular modeling plays a pivotal role in the rational design of new materials by predicting how individual molecules will assemble and what properties the resulting bulk material will exhibit. This compound is a valuable monomer for high-performance polymers, and its molecular structure is key to the properties of these materials. google.com

One of the primary applications of this monomer is in the synthesis of polyetheretherketone (PEEK), a high-performance thermoplastic known for its excellent thermal stability and chemical resistance. google.com Molecular modeling can be used to simulate the polymer chain structure and predict properties such as:

Crystallinity and Morphology: Understanding how the polymer chains pack in the solid state is crucial for determining the material's mechanical properties. Molecular dynamics (MD) simulations can be used to model the amorphous and crystalline regions of the polymer.

Mechanical Properties: Computational methods can estimate properties like Young's modulus, tensile strength, and flexibility by simulating the response of the polymer structure to applied stress.

Thermal Properties: Modeling can help predict the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are critical for defining its processing and service temperatures.

The principles of molecular modeling for materials design are demonstrated in studies of other benzoic acid derivatives. For example, investigations into dihydroxybenzoic acids have used molecular modeling to understand their propensity to form different solid phases (polymorphs and solvates) by analyzing intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com Similarly, in silico studies on pyrazole (B372694) derivatives of p-bromo benzoic acid have been used to screen for molecules with desired drug-like properties, showcasing the predictive power of molecular modeling in rational design. allsubjectjournal.com

By applying these computational techniques to systems containing this compound units, researchers can systematically explore how modifications to the molecular structure would impact the final material properties, thereby accelerating the development of new and improved polymers for a wide range of applications.

Advanced Analytical Methodologies in Research on 4 4 Phenoxyphenoxy Benzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopy is fundamental to confirming the molecular structure and assessing the purity of 4-(4-phenoxyphenoxy)benzoic acid. These methods provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced techniques like two-dimensional (2D) NMR are often employed for complex structures like this compound. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, aiding in the definitive assignment of all signals in the molecule's intricate aromatic regions.

Solid-state NMR (ssNMR) can be particularly useful for characterizing the compound in its solid form, providing insights into its crystalline structure and intermolecular interactions. For instance, solid-state ¹³C NMR can reveal information about the polymorphism and packing of this compound molecules in the solid state. While specific 2D and solid-state NMR data for this compound is not extensively published, the principles of these techniques are widely applied to similar aromatic compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Aromatic Ethers and Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.5 |

| ¹H | Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 160 |

| ¹³C | Carboxylic Carbon (-COOH) | 165 - 185 |

| ¹³C | Aromatic Carbons bonded to Oxygen (Ar-O) | 150 - 165 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confident determination of the compound's molecular formula, C₁₉H₁₄O₄. nih.govepa.gov The monoisotopic mass of this compound is calculated to be 306.089209 g/mol . epa.gov HRMS can also be used to identify and characterize impurities by analyzing their exact masses and fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy

FT-IR analysis of this compound reveals characteristic absorption bands that confirm its structure. Key vibrational modes include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, often showing broadening due to hydrogen bonding. docbrown.info

C=O Stretch: A strong absorption peak typically appears around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkages are expected in the 1270-1230 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings appear in the 900-675 cm⁻¹ region, providing information about the substitution patterns.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C=C bonds. The technique is particularly sensitive to non-polar bonds and can be a valuable tool for studying the compound's structure and conformation. Research on similar compounds like benzoic acid has shown that Raman spectroscopy can be used to study processes like decarboxylation. epa.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | FT-IR | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | FT-IR, Raman | 1680-1710 |

| Aromatic C=C Stretch | FT-IR, Raman | 1600-1450 |

| C-O-C Asymmetric Stretch | FT-IR | 1270-1230 |

| C-O-C Symmetric Stretch | FT-IR | 1075-1020 |

Chromatographic Methods for Separation and Quantification in Research Studies

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. google.com Reverse-phase HPLC methods are commonly developed for this purpose. sielc.com

A typical HPLC method would involve:

Column: A C18 column is often used, providing good separation for moderately polar to non-polar compounds. sielc.comsigmaaldrich.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is frequently employed to achieve optimal separation. sielc.com For applications compatible with mass spectrometry, volatile buffers like formic acid are used. sielc.com

Detection: UV detection is standard, with the wavelength set to a maximum absorbance of the compound, often around 230 nm or 254 nm. uoa.gr

Method validation is a critical step to ensure the reliability of the HPLC analysis. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the synthesis of this compound, HPLC is used to confirm the purity of the final product, with purities of 99.5% to 99.7% being reported. google.com

Table 3: Example HPLC Method Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | A: 10mM TFA in water; B: 10 mM TFA in acetonitrile (70:30, A:B) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV, 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of its more volatile derivatives. Derivatization, such as esterification of the carboxylic acid group to a methyl or ethyl ester, can make the compound amenable to GC-MS analysis. This approach can be valuable for impurity profiling, particularly for identifying and quantifying any volatile or semi-volatile impurities that may be present in the sample. The mass spectrometer detector provides structural information on the separated components, aiding in their identification.

Thermal Analysis Techniques for Material Characterization and Stability Studies

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. The primary techniques used for the characterization of materials like this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide data on thermal transitions, stability, and degradation, which are vital for both academic research and industrial applications.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. sigmaaldrich.comchemicalbook.com This method is used to study thermal transitions, such as melting, crystallization, and glass transitions. chemicalbook.com

For a crystalline organic compound like this compound, DSC analysis would primarily identify its melting point (Tₘ). This is observed as an endothermic peak on a DSC thermogram, where the area under the peak corresponds to the enthalpy of fusion—the energy required to melt the substance. chemicalbook.com While specific DSC data for this compound is not extensively detailed in publicly available literature, analysis of a structurally similar, smaller compound, 4-phenoxybenzoic acid, shows a sharp melting point in the range of 159-165 °C. tcichemicals.comepa.govucl.ac.uk This suggests that this compound would also exhibit a distinct and higher melting temperature due to its larger molecular size and structure.

The purity of the compound can also be assessed using DSC, as impurities typically cause a broadening of the melting peak and a depression of the melting point. Furthermore, when studying polymers derived from this monomer, DSC is invaluable for determining key properties like the glass transition temperature (T₉), crystallization temperature (T꜀), and the degree of crystallinity, all of which dictate the mechanical and thermal properties of the resulting polymer. chemicalbook.comepa.gov

Interactive Table 1: Expected DSC Data for this compound

| Thermal Property | Expected Observation | Value |

| Melting Point (Tₘ) | Sharp endothermic peak | Data not available in cited literature |

| Enthalpy of Fusion (ΔHₘ) | Area under the melting peak | Data not available in cited literature |

| Glass Transition (T₉) | Not applicable (for the crystalline monomer) | N/A |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of materials. nih.gov A TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the material degrades.

For this compound, a TGA scan would establish the onset temperature of decomposition, which indicates its upper thermal stability limit. Given its use as a monomer for high-temperature polymers, it is expected to possess high thermal stability. The analysis would show one or more distinct steps of mass loss, corresponding to the cleavage of specific chemical bonds and the release of volatile decomposition products. The atmosphere used during the analysis (e.g., inert nitrogen or reactive air) significantly influences the degradation pathway and the final residual mass.

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to precisely identify the temperatures at which the most significant degradation events occur. nih.gov While specific TGA thermograms for this compound are not readily found in published research, studies on the resulting PEEK polymer show initial decomposition temperatures well above 500°C, implying that the monomer itself must be stable at the high temperatures required for polymerization.

Interactive Table 2: Expected TGA Data for this compound

| Stability Parameter | Measurement Description | Value (in Nitrogen Atmosphere) |

| Onset of Decomposition (Tₒ) | Temperature at which significant mass loss begins | Data not available in cited literature |

| Temperature at Max Loss Rate (Tₘₐₓ) | Peak temperature on the DTG curve | Data not available in cited literature |

| Residual Mass | Percentage of mass remaining at high temperature (e.g., 800°C) | Data not available in cited literature |

Environmental Fate and Chemical Degradation Studies of 4 4 Phenoxyphenoxy Benzoic Acid

Photodegradation Pathways and Mechanisms

Detailed experimental studies on the photodegradation pathways and mechanisms of 4-(4-phenoxyphenoxy)benzoic acid are not extensively available in publicly accessible scientific literature. Generally, the photodegradation of aromatic compounds in the environment can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. This can lead to the excitation of electrons within the molecule, potentially causing bond cleavage.

For a molecule like this compound, potential photodegradation pathways could involve the cleavage of the ether linkages or the degradation of the aromatic rings. The presence of the carboxylic acid group might also influence the photochemical reactivity. However, without specific research data, the identification of photodegradation products and the elucidation of the precise mechanisms remain speculative.

Hydrolytic Stability under Various Chemical Conditions

There is a significant lack of specific data from peer-reviewed studies on the hydrolytic stability of this compound under various chemical conditions (e.g., pH, temperature). Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound could theoretically be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures.

The rate of hydrolysis would be dependent on the pH of the surrounding medium. In acidic conditions, the ether oxygen could be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. Conversely, under basic conditions, a different mechanism might prevail. Temperature is also a critical factor, as higher temperatures generally increase the rate of chemical reactions.

To accurately assess the hydrolytic stability, experimental studies determining the half-life of this compound at different pH values and temperatures would be necessary. Such data would be crucial for predicting its persistence in various aquatic environments.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on the application of AOPs to this compound are not readily found, the degradation of simpler, related compounds like benzoic acid has been investigated.

For instance, studies on benzoic acid have shown that AOPs such as Fenton oxidation (using iron salts and hydrogen peroxide), ozonation, and photocatalysis can be effective in its degradation. These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring and the carboxylic acid group, leading to ring-opening and eventual mineralization to carbon dioxide and water.

Q & A

Q. What are the standard synthesis pathways for 4-(4-phenoxyphenoxy)benzoic acid?

The synthesis typically involves coupling reactions or esterification. For example:

- Esterification : Reacting 4-hydroxybenzoic acid with diphenyl ether derivatives under acidic conditions.

- Cross-coupling : Using Ullmann or Suzuki-Miyaura coupling to attach phenoxy groups to the benzoic acid backbone.

Reagents like potassium carbonate (base) and palladium catalysts (for coupling) are common. Reaction conditions (e.g., 80–120°C, inert atmosphere) must be optimized to avoid side products like decarboxylation .

Q. How should researchers handle and store this compound safely?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture to prevent hydrolysis.

- Disposal : Follow EPA guidelines (40 CFR 261) for hazardous waste; incinerate with afterburners to avoid environmental release .

Q. What analytical methods are recommended for assessing purity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate impurities.

- LC-MS : Qualitative and quantitative analysis via platforms like Creative Proteomics’ LC-MS, which detects fragmentation patterns and quantifies trace metabolites .

- NMR : ¹H/¹³C NMR confirms structural integrity by comparing peaks to reference spectra (e.g., δ 7.8 ppm for aromatic protons) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported crystal structures of derivatives?

- Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to minimize errors.

- Refinement : Apply SHELXL (v.2018) for anisotropic displacement parameters and twin refinement if twinning is suspected.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry, which may explain discrepancies in unit cell parameters .

Q. What experimental strategies address conflicting bioactivity data in enzyme inhibition studies?

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes observed in crystallography .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

- Functional Group Modifications : Replace phenoxy groups with electron-withdrawing substituents (e.g., -Cl, -CF₃) to enhance binding affinity.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., carboxylate interactions with catalytic residues).

- In Vivo Testing : Prioritize derivatives with logP <3.5 and polar surface area <90 Ų for improved bioavailability .

Q. Notes

- Refer to PubChem (NCBI) and TCI America for authoritative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.